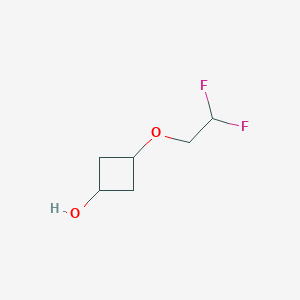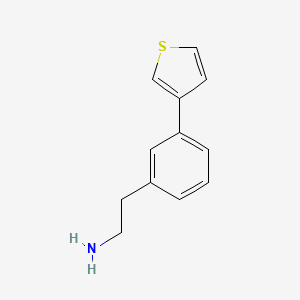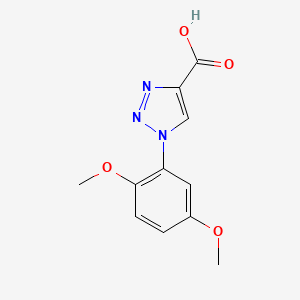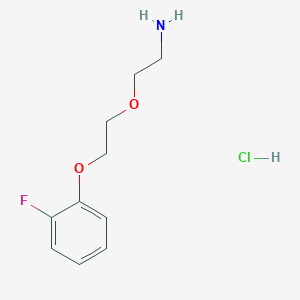
2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride
Descripción general
Descripción
“2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride” is a chemical compound used in scientific research. It has a molecular weight of 235.68 and its molecular formula is C10H15ClFNO2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found. The compound’s molecular weight is 235.68 . More specific properties such as boiling point, melting point, and solubility would require additional experimental data .Aplicaciones Científicas De Investigación
Electrophilic Amination Applications
The electrophilic amination process can be significantly influenced by the presence of compounds like 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride. Bombek et al. (2004) explored the amination of fluorophenol derivatives, which are structurally similar to the compound . The study revealed that treatment with diazenes under mild conditions resulted in amination products, highlighting the potential for this compound to be involved in similar reactions and transformations in organic chemistry (Bombek et al., 2004).
Pyrolysis and Stability Studies
In research conducted by Texter et al. (2018), the stability of related compounds like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride was investigated. The study is pertinent as it provides insight into the thermal stability and potential decomposition products of structurally related compounds, which is crucial for understanding the behavior of this compound under various conditions (Texter et al., 2018).
Synthesis and Structural Analysis
Research by Rademeyer et al. (2005) on 1,2‐bis(2‐aminophenoxy)ethane, a compound with structural similarities, revealed insights into molecular interactions and crystal structure. This study aids in understanding how modifications in the chemical structure, such as those found in this compound, can influence molecular properties and interactions (Rademeyer et al., 2005).
Molecular Recognition and Binding
The study by Hong et al. (2012) on fluoroionophores based on diamine-salicylaldehyde derivatives emphasizes the significance of fluoro-substituted compounds in molecular recognition and binding, especially in the context of metal cation interactions. This research provides a framework for understanding how compounds like this compound might interact with metal ions or other molecular entities in various scientific applications (Hong et al., 2012).
Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain receptor proteins, potentially influencing their activity. The nature of these interactions can vary, including binding to active sites or altering the conformation of the proteins, thereby affecting their function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, affecting gene expression, and altering cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over extended periods, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain cellular functions. At higher doses, it can become toxic, leading to adverse effects such as cell death or organ damage. Understanding the dosage threshold is crucial for its safe application in research .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting processes such as energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
Propiedades
IUPAC Name |
2-[2-(2-fluorophenoxy)ethoxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2.ClH/c11-9-3-1-2-4-10(9)14-8-7-13-6-5-12;/h1-4H,5-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZBAQOYIISVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


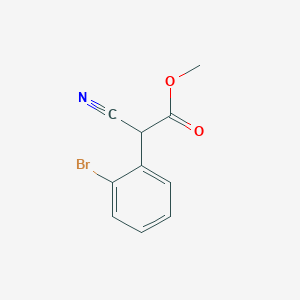

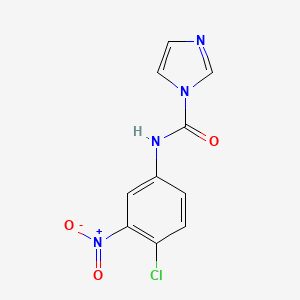

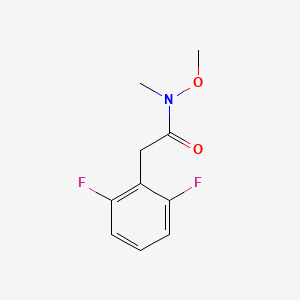
![2-{2-[(Pentan-3-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1457507.png)
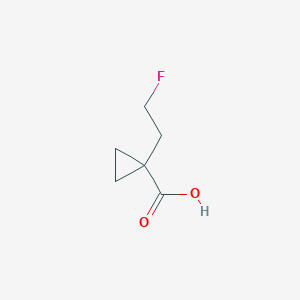
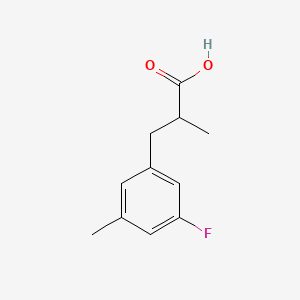
![[4-Methyl-2-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1457510.png)

